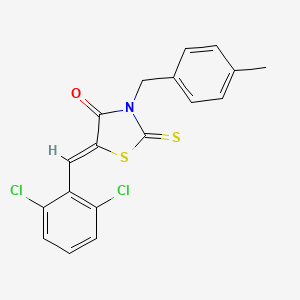![molecular formula C21H15ClF3NO B4619891 N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4619891.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide, commonly known as CTAP, is a chemical compound that is widely used in scientific research. CTAP is a selective antagonist of the mu-opioid receptor, which plays a crucial role in pain management and addiction. The purpose of
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide has been explored for its potential in antimicrobial applications. A study by Kumar & Mishra (2015) synthesized novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide from diphenylamine (DPA). These compounds displayed significant antimicrobial as well as antifungal activity, suggesting their potential use in fighting bacterial and fungal infections.
Antiviral and Antiapoptotic Effects
The compound has shown promise in antiviral research, specifically in the treatment of Japanese encephalitis. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, which exhibited significant antiviral and antiapoptotic effects in vitro, along with decreases in viral load and increased survival in Japanese encephalitis virus-infected mice.
Herbicide and Plant Growth Research
Research on diphenamid (N,N-dimethyl-2,2-diphenylacetamide), a related compound, has been conducted in the context of plant growth and herbicide activity. Nishimoto & Warren (1971) found that diphenamid inhibited adventitious roots in the shoot zone of certain plants without decreasing foliage growth, suggesting its utility in agricultural applications (Nishimoto & Warren (1971)).
Insecticide and Rodenticide Potential
Research dating back to 1957 by Bergmann, Moses, & Neeman explored the use of N-substituted fluoroacetamides as potential insecticides and rodenticides, indicating the broad spectrum of applications for compounds within this chemical class (Bergmann et al. (1957)).
Two-Photon Absorption in Photophysics
In the field of photophysics, derivatives of triphenylamine, a structure related to this compound, have been synthesized for studying two-photon absorption (TPA). Wang et al. (2008) demonstrated that these derivatives show significant enhancement in TPA, which could be utilized in various photophysical applications (Wang et al. (2008)).
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO/c22-17-12-11-16(21(23,24)25)13-18(17)26-20(27)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEDMSAHMWXDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4619837.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4619844.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4619854.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4619860.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4619875.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619887.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4619895.png)

![4-({[(2,3-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4619902.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B4619909.png)
![2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4619911.png)
![(3aR,7aS)-2-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4619914.png)
